

InChIKey for Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Cat. No.:	B1423835

An In-depth Technical Guide to **Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate** InChIKey: VZKQGDPMMDOKOS-UHFFFAOYSA-N

Executive Summary

This technical guide provides a comprehensive overview of **Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate**, a heterocyclic compound of significant interest. As a synthetic intermediate, its thiazole core serves as a versatile scaffold for the development of novel bioactive molecules and advanced polymers. This guide details its properties, a validated synthesis protocol based on the Hantzsch thiazole synthesis, and its principal applications. Furthermore, it outlines a standard workflow that drug development professionals can confidently synthesize, purify, and verify the compound for downstream applications.

Core Compound Identification

Precise identification is the foundation of all chemical research. **Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate** is uniquely defined by a set of internal identifiers, including its InChIKey, which is used for database searches, regulatory submissions, and unambiguous scientific communication.

Table 1: Key Identifiers for **Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate**

Identifier	Value	Source
IUPAC Name	ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate	[1]
InChIKey	VZKQGDPMMDOKOS-UHFFFAOYSA-N	[1]
CAS Number	885278-69-3	[1][2][3]
Canonical SMILES	CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OCC	[1]
Molecular Formula	C ₁₄ H ₁₅ NO ₂ S	[2][3]
MDL Number	MFCD06738347	[2][3]

```
digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

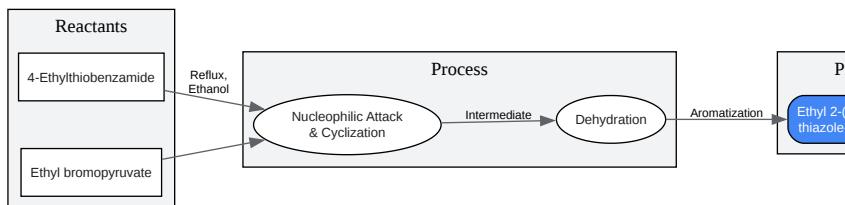
mol [label=<<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/infocard/chem/CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OCC" alt="Chemical structure of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate" /></TD></TR>>]
}
```

Caption: 2D Structure of **Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate**.

Physicochemical and Handling Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, influencing solubility, stability, and reactivity. Understanding these properties is crucial for ensuring safe handling.

Table 2: Physicochemical Data and Storage Information


Property	Value	Significance
Molecular Weight	261.34 g/mol	Essential
Appearance	Pale brown liquid	Provides visual identification
Purity (Typical)	≥95-97% (HPLC)	Indicates critical for quality control
Storage	Store at 0-8°C	Suggests temperature sensitivity
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	The ester common in analytical chemistry

Synthesis Protocol: Hantzsch Thiazole Synthesis

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis remains one of the most reliable and causality behind this choice rests on the high-yielding and convergent nature of the reaction, where a thioamide is condensed with an α -halo carbonyl ethylthiobenzamide with an ethyl 2-bromo-3-oxobutanoate derivative.

Expert Rationale

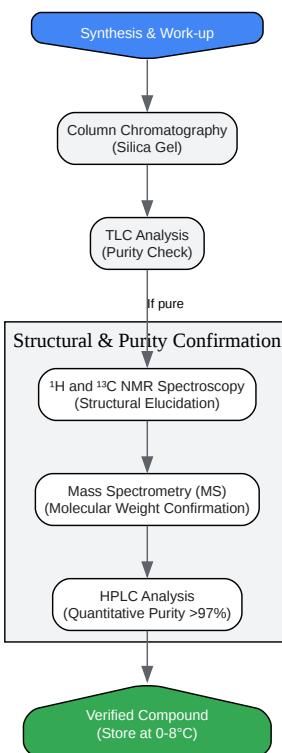
The Hantzsch synthesis is selected for its robustness and the ready availability of starting materials. The mechanism proceeds via a nucleophilic attack by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This pathway is highly efficient for generating 2,4-disubstituted thiazoles.

[Click to download full resolution via product page](#)

Caption: Hantzsch synthesis pathway for the target compound.

Detailed Experimental Protocol

- Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-ethylthiobenzamide (10 mmol, 1.25 mL, 1.95 g) in ethanol (10 mL).
- Reaction Initiation: To the stirred solution, add ethyl bromopyruvate (10 mmol, 1.25 mL, 1.95 g) dropwise at room temperature.
- Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC on a mobile phase.
- Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and evaporate the solvent.
- Final Product: The resulting crude product (a pale brown liquid) can be further purified by flash column chromatography on silica gel if necessary.^[3]


Applications in Research and Development

The value of **Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate** lies in its utility as a versatile building block across multiple scientific disciplines.^[1]

- Pharmaceutical Development: The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry. This compound serves as a key component in the development of various pharmaceuticals for different diseases and disorders.^{[1][2][3]} Its structure allows for facile modification at the ester and phenyl groups, enabling the generation of extensive compound libraries.
- Agrochemicals: It is employed in the design of next-generation pesticides and herbicides.^{[1][3]} The thiazole ring system is known to interact with various targets in plants and insects. The properties of this molecule can be tuned to develop agents with high efficacy and improved environmental profiles.^[3]
- Material Science: The compound can be incorporated into polymer backbones or used as an additive to enhance the thermal stability and mechanical properties of polymers, contributing to creating more durable and resilient polymers.
- Biological Research: Preliminary investigations suggest that derivatives of this scaffold may possess anti-inflammatory and antioxidant properties, opening up new avenues for research in these fields.

Analytical Characterization Workflow

A self-validating protocol requires rigorous analytical confirmation. Following synthesis and purification, a standard workflow must be employed to verify the compound's identity and purity.

[Click to download full resolution via product page](#)

Caption: Standard workflow for synthesis and characterization.

Expected Spectroscopic Data

While experimental data must be generated for each batch, the expected spectroscopic signatures can be predicted based on the known structure:

- ¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), aromatic protons on the ethylphenyl ring (two doublets), a singlet for the thiazole ring (a quartet and a triplet).
- ¹³C NMR: Resonances for the carbonyl carbon of the ester, distinct signals for the aromatic and thiazole ring carbons, and aliphatic signals for the ethyl group.
- Mass Spectrometry (ESI+): An [M+H]⁺ peak corresponding to the calculated molecular weight of 261.34.

References

- J&K Scientific. 2-(4-Ethyl-phenyl)thiazole-4-carboxylic acid ethyl ester | 885278-69-3. [Link]
- MySkinRecipes. Ethyl 2-(4-ethylphenyl)
- Shinde, R. R., Dhawale, S. A., & Farooqui, M. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate. *Journal of Chemical Research*, 158-172. [Link]
- ResearchGate. Preparation of ethyl 2-((4-hydroxyphenyl)amino)
- ResearchGate. Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate
- BioCrick. Ethyl 2-(3-cyano-4-isobutoxyphenyl)
- PubMed Central. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jk-sci.com [jk-sci.com]
- 2. Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | CAS:160844-75-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- To cite this document: BenchChem. [InChIKey for Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [InChIKey for Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we warrant the data to be accurate and reliable, we do not guarantee its validity for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti R

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com